molecular formula C7H11NO B1396192 Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- CAS No. 96896-09-2

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

Cat. No. B1396192
CAS RN: 96896-09-2
M. Wt: 125.17 g/mol
InChI Key: XRSFPEFHACEZSM-OLQVQODUSA-N
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Description

“Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” is a chemical compound that belongs to the class of organic compounds known as cyclopentapyrroles . It is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” involves a series of chemical reactions. For instance, it serves as a key starting material in the production of gliclazide, a second-generation sulfonylurea medication used to treat type 2 diabetes.


Molecular Structure Analysis

The molecular structure of “Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” consists of a cyclopentapyrrole core with additional functional groups attached. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

“Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” undergoes a series of chemical reactions to form the core structure of gliclazide, which helps regulate blood sugar levels by stimulating the release of insulin from the pancreas.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-” include a molecular weight of 126.200, a density of 1.0±0.1 g/cm3, a boiling point of 188.0±9.0 °C at 760 mmHg, and a flash point of 73.2±6.7 °C .

Scientific Research Applications

Chemical Transformations and Synthesis

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- has been studied for its potential in various chemical transformations. For instance, experimental antiulcer drugs have been developed involving transformations of cyclopenta[c]pyrroles, which show unique chemical behavior under different conditions (Bell et al., 1977). Additionally, the synthesis of cyclopenta[b]pyrroles through rhodium(III)-catalyzed oxidative annulative coupling indicates a method for quick and straightforward access to these compounds, which are significant in synthetic and pharmaceutical chemistry (Du et al., 2013).

Polymer and Material Science

In polymer and material science, N-Hexyl-cyclopenta[c]pyrrole has been electrochemically and chemically polymerized into a novel 1,3,4-alkyl-substituted polypyrrole. This polymer, characterized by various spectroscopic techniques, has demonstrated solubility in organic solvents and redox conductivity, suggesting potential applications in electronic materials (Zotti et al., 2004).

Medicinal Chemistry and Drug Development

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- and its derivatives have been explored in medicinal chemistry. A study described the synthesis of constrained bicyclic analogues of pyrrolidine azasugars, incorporating cyclopenta[b]pyrrole structures. These compounds are of interest as transition state analog inhibitors, highlighting their potential in drug development (Sun et al., 2005).

Theoretical Studies and Predictive Modeling

Theoretical prediction of the properties of cyclopenta[b]pyrrol-2-one derivatives has been conducted to understand their electronic and structural features. Studies utilizing density functional theory (DFT) and time-dependent DFT have provided insights into the molecular frontier orbital energy levels, UV–Vis spectra, and fluorescence properties of these compounds (Xu et al., 2020).

Synthetic Chemistry and Novel Reaction Pathways

The synthesis of cyclopenta[b]pyrroles through reactions involving triazines and cyclobutanone demonstrates the versatility of these compounds in synthetic chemistry. The reaction pathways and mechanistic studies have broadened the understanding of novel [4 + 2] cycloaddition/cycloreversion/ring rearrangement reactions (Ye et al., 2010).

properties

IUPAC Name

(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSFPEFHACEZSM-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

Synthesis routes and methods I

Procedure details

5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester 1e (0.32 g, 1.42 mmol) was dissolved in 10 mL of dichloromethane, and trifluoroacetic acid (3.27 mL, 42.7 mmol) was then added to the solution in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred at 0° C. for 30 minutes, then the solvent was evaporated to dryness to obtain the title compound hexahydro-cyclopenta[c]pyrrol-5-one triflutate 1f which was directly used in the further reaction.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

reacting starting material 5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester (I-1a) with trifluoroacetic acid in the solvent of dichloromethane in an ice-water bath to obtain hexahydro-cyclopenta[c]pyrrol-5-one triflutate (I-1b);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
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Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
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Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-
Reactant of Route 6
Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-

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